molecular formula C9H20O2 B12651955 2-Propanol, 1-((2-methylpentyl)oxy)- CAS No. 125328-92-9

2-Propanol, 1-((2-methylpentyl)oxy)-

Cat. No.: B12651955
CAS No.: 125328-92-9
M. Wt: 160.25 g/mol
InChI Key: XUCRSLQNBTWVQZ-UHFFFAOYSA-N
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Description

2-Propanol, 1-((2-methylpentyl)oxy)- is an organic compound with the molecular formula C10H22O2. It is a derivative of 2-propanol, where one of the hydrogen atoms is replaced by a 2-methylpentyl group. This compound is known for its applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-((2-methylpentyl)oxy)- typically involves the reaction of 2-propanol with 2-methylpentanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

2-Propanol+2-MethylpentanolAcid Catalyst2-Propanol, 1-((2-methylpentyl)oxy)-+Water\text{2-Propanol} + \text{2-Methylpentanol} \xrightarrow{\text{Acid Catalyst}} \text{2-Propanol, 1-((2-methylpentyl)oxy)-} + \text{Water} 2-Propanol+2-MethylpentanolAcid Catalyst​2-Propanol, 1-((2-methylpentyl)oxy)-+Water

Industrial Production Methods

In an industrial setting, the production of 2-Propanol, 1-((2-methylpentyl)oxy)- involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reactants and efficient separation techniques, such as distillation, ensures the production of high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-((2-methylpentyl)oxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols with different functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylpentyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Ketones and aldehydes.

    Reduction: Various alcohols.

    Substitution: Compounds with different functional groups replacing the 2-methylpentyl group.

Scientific Research Applications

2-Propanol, 1-((2-methylpentyl)oxy)- has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the preparation of biological samples and as a preservative.

    Medicine: Investigated for its potential use in pharmaceutical formulations.

    Industry: Utilized in the production of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-((2-methylpentyl)oxy)- involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The compound’s effects are mediated through its ability to donate or accept electrons, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-Propanol, 1-methoxy-: Similar in structure but with a methoxy group instead of a 2-methylpentyl group.

    2-Propanol, 1-butoxy-: Contains a butoxy group instead of a 2-methylpentyl group.

Uniqueness

2-Propanol, 1-((2-methylpentyl)oxy)- is unique due to its specific functional group, which imparts distinct chemical properties and reactivity. Its structure allows for specific interactions in chemical reactions, making it valuable in various applications.

Properties

CAS No.

125328-92-9

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

1-(2-methylpentoxy)propan-2-ol

InChI

InChI=1S/C9H20O2/c1-4-5-8(2)6-11-7-9(3)10/h8-10H,4-7H2,1-3H3

InChI Key

XUCRSLQNBTWVQZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)COCC(C)O

Origin of Product

United States

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